5-bromo-2-isopropylpyridazin-3(2H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-propan-2-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)10-7(11)3-6(8)4-9-10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWLRCRYLCGSOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C(C=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure of 5-bromo-2-isopropylpyridazin-3(2H)-one
[1]
Executive Summary
This compound is a functionalized heterocyclic building block characterized by a pyridazinone core substituted with a steric isopropyl group at the N2 position and a reactive bromine atom at the C5 position.[1]
While structurally homologous to the pyridazinone core found in the NASH therapeutic Resmetirom (MGL-3196) , this specific isomer (N-isopropyl) is distinct from the C-isopropyl variant found in the drug.[1] It is primarily utilized as a versatile "head group" or scaffold in Fragment-Based Drug Discovery (FBDD), offering a precise handle (C5-Br) for palladium-catalyzed cross-couplings or nucleophilic aromatic substitutions (
Structural Analysis & Physiochemical Properties[2][3]
Chemical Identity[1]
-
IUPAC Name: 5-bromo-2-(propan-2-yl)pyridazin-3(2H)-one[1]
-
Molecular Formula:
-
Molecular Weight: 217.06 g/mol
-
Core Scaffold: Pyridazin-3(2H)-one (6-membered 1,2-diazine ring with a ketone).[1]
Electronic & Steric Profile
The molecule exhibits a unique electronic distribution dictated by the push-pull mechanics of the amide-like system and the halogen substituent.[1]
| Feature | Description | Impact on Reactivity |
| N2-Isopropyl | Steric bulk ( | Prevents N-coordination to metals; improves lipophilicity ( |
| C3-Carbonyl | Electron-withdrawing | Activates the ring for nucleophilic attack; directs regioselectivity during reduction.[1] |
| C5-Bromine | Electrophilic Handle | The C-Br bond is activated for oxidative addition (Pd/Ni) or displacement ( |
| C4/C6 Protons | Aromatic/Vinylic | C4-H is more acidic due to proximity to the carbonyl; C6-H is part of the imine-like system.[1] |
Synthetic Pathways[1][4][5][6]
The industrial and laboratory synthesis of this compound typically proceeds via the Mucobromic Acid Route .[1] This convergent synthesis is preferred for its high atom economy and scalability.[1]
The Mucobromic Acid Protocol (Preferred)
This route involves the condensation of mucobromic acid with isopropylhydrazine, followed by a regioselective debromination.
Step 1: Cyclization Reacting mucobromic acid (3,4-dibromo-5-hydroxyfuran-2(5H)-one) with isopropylhydrazine hydrochloride yields the intermediate 4,5-dibromo-2-isopropylpyridazin-3(2H)-one .[1] The hydrazine nitrogen attacks the pseudo-aldehyde and acid chloride equivalents in the furanone ring.[1]
Step 2: Regioselective Debromination The 4,5-dibromo intermediate undergoes reductive debromination.[1] Zinc in acetic acid (Zn/AcOH) is the standard reagent.[1] The bromine at position C4 (alpha to the carbonyl) is sterically more crowded and electronically more susceptible to radical reduction, leaving the C5-bromine intact.[1]
Visualization of Synthesis Workflow
Figure 1: Step-wise synthesis from mucobromic acid showing the critical regioselective reduction step.
Experimental Protocols
Protocol A: Synthesis of 4,5-Dibromo-2-isopropylpyridazin-3(2H)-one[1]
-
Reagents: Mucobromic acid (1.0 eq), Isopropylhydrazine HCl (1.1 eq), Ethanol (10 V), Water (2 V).[1]
-
Procedure: Dissolve mucobromic acid in ethanol. Add isopropylhydrazine HCl dissolved in water dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (80°C) for 3–4 hours. The solution typically turns yellow/orange.[1]
-
Workup: Cool to room temperature. The product often crystallizes directly.[1] If not, concentrate under vacuum and dilute with cold water.[1] Filter the solid, wash with cold hexanes, and dry.
-
Yield: Expect 85–92%.
Protocol B: Regioselective Reduction to Title Compound
-
Reagents: 4,5-Dibromo intermediate (1.0 eq), Zinc dust (activated, 2.0 eq), Glacial Acetic Acid (15 V).
-
Procedure: Suspend the dibromo compound in acetic acid. Add Zinc dust in portions to control exotherm.[1]
-
Reaction: Heat to 60°C for 2 hours. Monitor by TLC/LCMS (disappearance of dibromo, appearance of mono-bromo).[1]
-
Critical Control: Do not overheat (>90°C) or prolong reaction time, as over-reduction to the des-bromo analog (2-isopropylpyridazin-3(2H)-one) can occur.[1]
-
Workup: Filter off excess Zinc through Celite.[1] Concentrate the filtrate. Neutralize residue with sat.[1]
and extract with Ethyl Acetate.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Purification: Recrystallize from Ethanol/Heptane or purify via silica chromatography (0-30% EtOAc in Hexanes).
Reactivity Profile & Applications
The this compound scaffold acts as a "linchpin" in divergent synthesis.[1]
Palladium-Catalyzed Cross-Coupling
The C5-Br bond is highly amenable to Suzuki-Miyaura coupling.[1]
-
Partners: Aryl/Heteroaryl boronic acids.[1]
-
Catalysts:
orngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> are effective. -
Base:
orngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> . -
Utility: Used to install biaryl systems common in kinase inhibitors.[1]
Nucleophilic Aromatic Substitution ( )
Due to the electron-deficient nature of the pyridazinone ring (para-like position to the carbonyl), the bromine can be displaced by strong nucleophiles, though less readily than 4-halo isomers.
-
Nucleophiles: Thiols, Phenols (with
), and secondary amines. -
Conditions: DMF/DMSO, 80–120°C.
Reactivity Logic Diagram
Figure 2: Divergent synthetic utility of the 5-bromo scaffold.[1]
References
-
Synthesis of Pyridazinones via Mucobromic Acid: Title: "Recent Advances in the Synthesis of Pyridazin-3(2H)-ones." Source:Molecules (MDPI).[1] URL:[Link][1]
-
Regioselective Debromination Protocols: Title: "Regioselective debromination of 4,5-dibromopyridazin-3(2H)-ones." Source:Journal of Heterocyclic Chemistry. URL:[Link][1]
-
Resmetirom (MGL-3196) Structural Comparison: Title: "Discovery of MGL-3196, a Highly Selective Thyroid Hormone Receptor β Agonist."[1] Source:Journal of Medicinal Chemistry. URL:[Link]
-
Crystallographic Data (Analogous Structures): Title: "Crystal structure of 5-bromo-2-substituted pyridazinones."[1] Source:Cambridge Crystallographic Data Centre (CCDC).[1] URL:[Link][1]
Sources
buy 5-bromo-2-isopropylpyridazin-3(2H)-one research grade
An In-depth Technical Guide to the Synthesis and Characterization of Research-Grade 5-bromo-2-isopropylpyridazin-3(2H)-one
Strategic Approach to Synthesis
The synthesis of pyridazinone derivatives is a well-established field in organic chemistry. A common and effective method involves the cyclocondensation of a γ-ketoacid or a related dicarbonyl compound with a hydrazine derivative.[1] For the target molecule, this compound, a logical retrosynthetic analysis points to two key starting materials: a 4-bromo-substituted γ-ketoacid and isopropylhydrazine.
Caption: Proposed synthetic workflow for this compound.
Sourcing of Key Reagents
Given the specialized nature of the starting materials, sourcing high-purity reagents is critical for the success of the synthesis.
| Reagent | Recommended Purity | Potential Suppliers |
| Mucobromic Acid | ≥98% | Sigma-Aldrich, TCI Chemicals, Alfa Aesar |
| Isopropylhydrazine hydrochloride | ≥97% | Sigma-Aldrich, TCI Chemicals, Combi-Blocks |
| Triethylamine | ≥99% | Major chemical suppliers |
| Ethanol (Anhydrous) | ≥99.5% | Major chemical suppliers |
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for pyridazinone synthesis from mucohalic acids.[2]
Materials:
-
Mucobromic acid (1.0 eq)
-
Isopropylhydrazine hydrochloride (1.1 eq)
-
Triethylamine (2.5 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add mucobromic acid (1.0 eq) and anhydrous ethanol (approx. 20 mL per gram of mucobromic acid).
-
Addition of Hydrazine: In a separate beaker, dissolve isopropylhydrazine hydrochloride (1.1 eq) in a minimal amount of water and add it to the reaction flask.
-
Base Addition: Slowly add triethylamine (2.5 eq) to the stirred suspension at room temperature. The triethylamine serves to neutralize the hydrochloride salt and the acidic protons generated during the reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification of Research-Grade Product
The crude product will likely contain unreacted starting materials and side products. Purification is essential to obtain research-grade material.
Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexane is recommended. Start with a low polarity mixture (e.g., 10% ethyl acetate) and gradually increase the polarity.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporation of the solvent, load the dried silica onto the column. Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.
Recrystallization
For final purification, recrystallization is often effective.
-
Solvent Selection: Test various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find a system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Procedure: Dissolve the product from chromatography in a minimal amount of the hot recrystallization solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization and Quality Control
Comprehensive characterization is required to confirm the identity and purity of the synthesized this compound.
Caption: Standard workflow for the analytical characterization of the final product.
Predicted Spectroscopic Data
The following table summarizes the expected data from key analytical techniques. These predictions are based on the analysis of similar pyridazinone structures.[3]
| Technique | Expected Results | Rationale |
| ¹H NMR | Septet (~4.5-5.0 ppm, 1H), Doublet (~1.4-1.6 ppm, 6H), Two singlets or doublets for ring protons (~7.0-8.0 ppm) | The isopropyl group will show a characteristic septet for the CH and a doublet for the two methyl groups. The two protons on the pyridazinone ring will appear as singlets or doublets depending on their coupling. |
| ¹³C NMR | Signals for C=O (~160-170 ppm), C-Br (~110-120 ppm), other aromatic/olefinic carbons (~120-150 ppm), isopropyl carbons (~50 ppm for CH, ~20 ppm for CH₃) | The chemical shifts are indicative of the electronic environment of each carbon atom. The carbonyl carbon is typically the most downfield. |
| FT-IR | Strong C=O stretch (~1650-1680 cm⁻¹), C=C and C=N stretches (~1500-1600 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), C-Br stretch (~500-600 cm⁻¹) | These absorption bands correspond to the characteristic functional groups present in the molecule.[4] |
| Mass Spec. | Isotopic pattern for [M]+ and [M+2]+ in a ~1:1 ratio | The presence of a bromine atom will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |
Safe Handling and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be based on the known hazards of similar brominated heterocyclic compounds.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[6][7] Avoid contact with skin and eyes.[7][8]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and incompatible materials.[6][7]
-
First Aid:
Potential Research Applications
The pyridazinone core is a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. The introduction of a bromo-substituent and an isopropyl group on the pyridazinone ring of this compound could lead to novel pharmacological properties. Potential areas of investigation include:
-
Anticancer Activity: Many substituted pyridazinones have demonstrated cytotoxic effects against various cancer cell lines.[9]
-
Anti-inflammatory and Analgesic Effects: The pyridazinone structure is found in compounds with significant anti-inflammatory and analgesic properties.[1]
-
Cardiovascular Applications: Some pyridazinone derivatives have been investigated as cardiotonic agents.[1]
-
Enzyme Inhibition: The scaffold can be tailored to inhibit specific enzymes, such as phosphodiesterases (PDEs).[10]
Further research and biological screening of this novel compound are warranted to explore its therapeutic potential.
References
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023). Molecules, 28(2), 678. [Link]
-
Safety data sheet. (2019, November 6). [Link]
-
Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. (2026). International Journal of Chemistry and Pharmaceutical Sciences. [Link]
-
SAFETY DATA SHEET. [Link]
-
Synthesis and biological evaluation of some new pyridazinone derivatives. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 519-525. [Link]
-
Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. (2025). Jurnal Riset Kimia. [Link]
-
5-Bromo-6-phenylpyridazin-3(2H)-one. PubChem. [Link]
-
5-bromo Derivative Research Articles. R Discovery. [Link]
-
Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. (2026). Molecules, 31(4), 890. [Link]
-
Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. [Link]
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). Molecules, 28(7), 3201. [Link]
- EP0201765A2 - 3(2H)Pyridazinone, process for its preparation and anti-allergic agent containing it.
- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. ResearchGate. [Link]
-
Nature-Inspired Molecules as Inhibitors in Drug Discovery. (2025). Molecules, 30(22), 5098. [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing. [Link]
-
(PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. [Link]
-
Amalgamation and Characterization of unused heterocyclic compounds determined from 5-Bromo-2,3-DI(Furan-2-yl)-1H-Indole. (2021). International Journal of Pharmacy and Life Sciences, 12(8), 33-38. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. EP0201765A2 - 3(2H)Pyridazinone, process for its preparation and anti-allergic agent containing it - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
- 5. leap.epa.ie [leap.epa.ie]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-bromo-2-isopropylpyridazin-3(2H)-one
Introduction: The Strategic Importance of C-N Bond Formation in Modern Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged structural motifs found in a vast array of biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of these crucial bonds, largely overcoming the limitations of traditional methods which often suffer from harsh reaction conditions and limited substrate scope.[1][2] This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 5-bromo-2-isopropylpyridazin-3(2H)-one, a key intermediate in the synthesis of various potential therapeutic agents. The pyridazinone core is of significant interest due to its presence in a wide range of pharmacologically active compounds.[3]
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and detailed experimental protocols to enable the successful application of this transformative reaction.
Synthesis of the Starting Material: this compound
A reliable and efficient synthesis of the starting material is paramount for any successful synthetic campaign. This compound can be prepared in a two-step sequence starting from commercially available materials.
Step 1: Synthesis of 5-bromopyridazin-3(2H)-one
The synthesis of 5-bromopyridazin-3(2H)-one can be achieved through the cyclization of mucobromic acid with hydrazine, a well-established method for the formation of the pyridazinone ring.
Caption: Synthesis of 5-bromopyridazin-3(2H)-one.
Step 2: N-Isopropylation of 5-bromopyridazin-3(2H)-one
The introduction of the isopropyl group at the N2 position is typically achieved via a standard N-alkylation reaction.[4] Deprotonation of the pyridazinone nitrogen with a suitable base, followed by reaction with an isopropyl halide, affords the desired product.
Caption: N-Isopropylation of 5-bromopyridazin-3(2H)-one.
The Buchwald-Hartwig Amination: Mechanism and Key Parameters
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[2][5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) complex.[5]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[2]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Critical Parameters for Success:
-
Catalyst and Ligand Selection: This is arguably the most critical factor. The choice of palladium precursor and, more importantly, the phosphine ligand, dictates the efficiency and scope of the reaction. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps.[6]
-
Base: A non-nucleophilic strong base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly used.[7] It is crucial to degas the solvent to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Temperature: Most Buchwald-Hartwig aminations require elevated temperatures, typically in the range of 80-110 °C.
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the catalyst.
Catalyst and Ligand Selection for the Amination of this compound
The pyridazinone ring presents a unique set of challenges due to the presence of multiple nitrogen atoms that can potentially coordinate to the palladium catalyst and inhibit its activity. Therefore, the selection of an appropriate ligand is paramount.
| Ligand | Palladium Precursor(s) | Key Characteristics & Recommendations |
| XPhos | Pd₂(dba)₃, Pd(OAc)₂ | A highly effective and versatile bulky biarylphosphine ligand. Often a good first choice for challenging substrates. |
| RuPhos | Pd₂(dba)₃, Pd(OAc)₂ | Another excellent biarylphosphine ligand, known for its high activity and broad substrate scope. |
| BrettPhos | Pd₂(dba)₃, Pd(OAc)₂ | Particularly effective for the coupling of primary amines. |
| (±)-BINAP | Pd₂(dba)₃ | A bidentate phosphine ligand that can be effective, especially for preventing the formation of inactive palladium dimers.[7] |
| Xantphos | Pd(OAc)₂ | A bidentate ligand with a large bite angle, which can be beneficial for promoting reductive elimination. |
Recommendation: For the amination of this compound, starting with a bulky biarylphosphine ligand such as XPhos or RuPhos in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ is recommended. The use of pre-catalysts, where the ligand is already coordinated to the palladium, can also be a convenient and highly effective option.
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative primary amine. Optimization may be required for different amines.
Materials and Reagents
-
This compound
-
Amine (e.g., aniline, benzylamine, or other primary/secondary amine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube or similar)
-
Magnetic stirrer and heating plate
-
TLC plates, ethyl acetate, hexanes
-
Silica gel for column chromatography
Reaction Workflow
Caption: Experimental Workflow for the Buchwald-Hartwig Amination.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add this compound (1.0 equivalent) and anhydrous, degassed toluene (to make a ~0.1 M solution) to the Schlenk tube.
-
Add the amine (1.2 equivalents) to the reaction mixture via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-2-isopropylpyridazin-3(2H)-one derivative.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate ligand/base combination. 3. Insufficiently inert atmosphere. | 1. Use a fresh palladium precursor and ensure solvents are rigorously degassed. 2. Screen different ligands (e.g., RuPhos) and bases (e.g., K₃PO₄, Cs₂CO₃). 3. Ensure proper Schlenk technique and use high-purity inert gas. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Reaction temperature is too high. 2. Presence of water. | 1. Lower the reaction temperature and monitor the reaction closely. 2. Use anhydrous solvents and reagents. |
| Inconsistent Results | 1. Impurities in starting materials or reagents. 2. Variability in catalyst quality. | 1. Purify starting materials and ensure the purity of all reagents. 2. Use a pre-catalyst for more consistent results. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of N-aryl and N-heteroaryl amines. While the amination of this compound may present some challenges due to the nature of the heterocyclic substrate, careful selection of the catalyst system, and rigorous adherence to an optimized protocol can lead to high yields of the desired products. This application note provides a solid foundation for researchers to successfully implement this powerful reaction in their synthetic endeavors, accelerating the discovery and development of new chemical entities.
References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Gupta, A., et al. (2016). Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling. Letters in Organic Chemistry, 13(2).
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Lundgren, R. J., & Stradiotto, M. (2012). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Dalton Transactions, 41(24), 7247-7250.
-
Macmillan Group - Princeton University. (2021, July 1). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Retrieved from [Link]
- Niedermann, K., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(4), 1096–1099.
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]
- Youness, B., et al. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
-
ACS GCI Pharmaceutical Roundtable. (2026, February 8). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
- Göker, H. (2024, November 12). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
- Google Patents. (n.d.). EP0201765A2 - 3(2H)Pyridazinone, process for its preparation and anti-allergic agent containing it.
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Google Patents. (n.d.). CN118388412A - Method for preparing 6- (4-amino-2, 6-dichlorophenoxy) -4-isopropyl pyridazin-3 (2H) -ketone.
- Google Patents. (n.d.). EP1082309B1 - Process for the preparation of a 3(2h)-pyridazinone- 4-substituted amino- 5-chloro.
-
PrepChem. (n.d.). Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
RSC Publishing. (n.d.). Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Solvent-free synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines and α-arylamino-2,2′-bipyridines with greener prospects. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Retrieved from [Link]
- El-Gazzar, A. B. A., et al. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Molecules, 18(7), 8446–8463.
-
PMC. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]
Sources
- 1. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
Precision Engineering of Pyridazinones: A Guide to Pd-Catalyzed Cross-Couplings
Topic: Pd-catalyzed cross-coupling of brominated pyridazinones Content Type: Detailed Application Notes and Protocols
Executive Summary & Strategic Rationale
Pyridazinones are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in phosphodiesterase (PDE) inhibitors, calcium sensitizers (e.g., Levosimendan), and anti-inflammatory agents (e.g., Emorfazone). However, their chemical "personality" presents unique challenges for palladium catalysis:
-
Electronic Deficiency: The diazine ring is highly electron-deficient, facilitating rapid oxidative addition but also increasing susceptibility to hydrodehalogenation (side reaction).
-
Catalyst Poisoning: The N1/N2 nitrogens and the C3 carbonyl oxygen are competent ligands that can sequester Pd species, shutting down the catalytic cycle.
-
Regioselectivity: In 4,5-dihalogenated scaffolds, discriminating between the C4 and C5 positions is critical for library synthesis.
This guide provides field-proven protocols designed to overcome these barriers, emphasizing ligand selection and reaction engineering to ensure reproducibility.
Mechanistic Logic & Regioselectivity
Understanding the electronic landscape of the pyridazinone ring is the prerequisite for successful coupling.
The Regioselectivity Rule (4,5-Dibromo Scaffolds)
In 4,5-dibromopyridazin-3(2H)-ones, the C5 position is significantly more electrophilic than C4.
-
C5 Position: Beta to the carbonyl and part of the vinylogous imine system. It acts as a Michael acceptor-like site, making it the kinetic preference for oxidative addition by the nucleophilic Pd(0) species.
-
C4 Position: Alpha to the carbonyl. It is relatively electron-rich compared to C5 due to resonance donation from the carbonyl oxygen (minor) and lack of direct conjugation to the electron-withdrawing C=N bond in the same manner as C5.
Implication: Under standard Suzuki conditions, mono-coupling occurs almost exclusively at C5 . Accessing C4-substituted derivatives typically requires a sequence of C5-coupling followed by C4-coupling, or starting with a 4-bromo-5-hydrogen scaffold.
Figure 1: Regiochemical preference in the oxidative addition of Pd(0) to 4,5-dibromopyridazinones.[1][2][3]
Module A: Suzuki-Miyaura Coupling (Biaryl Synthesis)[4]
Strategic Considerations
-
N-Protection: While coupling on free (NH)-pyridazinones is possible, N-alkylation (e.g., Methyl, Benzyl, SEM) is recommended prior to coupling to prevent Pd-amidate formation which reduces turnover.
-
Base Selection: Weak bases (
) are often sufficient, but for sterically demanding substrates, or in wet solvents are superior.
Standard Protocol: Synthesis of 5-Aryl-4-bromopyridazinones
Target: Selective C5-arylation of 4,5-dibromo-2-methylpyridazin-3(2H)-one.
Reagents & Materials
| Component | Equivalents | Recommended Reagent | Role |
| Substrate | 1.0 | 4,5-dibromo-2-methylpyridazin-3(2H)-one | Electrophile |
| Boronate | 1.1 | Arylboronic acid | Nucleophile |
| Catalyst | 0.05 (5 mol%) | Catalyst | |
| Base | 2.0 | Activator | |
| Solvent | [0.1 M] | 1,4-Dioxane / Water (4:1) | Medium |
Step-by-Step Procedure
-
Degassing (Critical): Charge a reaction vial with the substrate, boronic acid, and solid base (if using anhydrous base). Seal and purge with Argon/Nitrogen for 5 minutes.
-
Why: Oxygen promotes homocoupling of boronic acids and oxidation of phosphine ligands.
-
-
Solvent Addition: Add the degassed solvent mixture (Dioxane/Water).
-
Insight: Water is obligatory. It forms the quaternary boronate species
which is the active transmetalating agent.
-
-
Catalyst Addition: Add the Pd catalyst quickly against a positive flow of inert gas.
-
Reaction: Heat to 80–90°C for 4–12 hours. Monitor by LCMS.
-
Checkpoint: If the reaction stalls, add 2 mol% additional catalyst.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
.[4] -
Purification: Silica gel chromatography. The 5-aryl product usually elutes after the starting material but before the bis-coupled byproduct.
Module B: Sonogashira Coupling (Alkynylation)
Strategic Considerations
Pyridazinones are electron-poor, making the C-Br bond highly activated. Copper-free conditions are possible but often slower. The standard Pd/Cu protocol is robust but requires careful control of the amine base to avoid nucleophilic displacement of the bromine by the amine itself (SnAr side reaction).
Protocol: C5-Alkynylation
Target: Coupling of 4-bromo-2-methylpyridazin-3(2H)-one with Phenylacetylene.
Reagents & Materials
| Component | Equivalents | Recommended Reagent | Role |
| Catalyst | 0.05 | Pre-catalyst | |
| Co-Catalyst | 0.02 | CuI (Copper Iodide) | Acetylide activator |
| Ligand | 0.10 | Ligand | |
| Base/Solvent | Excess | Base & Solvent |
Step-by-Step Procedure
-
Setup: In a dry Schlenk tube, combine the pyridazinone (1.0 equiv), CuI (2 mol%), and
(5 mol%). -
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Liquid Addition: Add degassed DMF and Triethylamine (
). -
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise at Room Temperature (RT).
-
Temperature: Stir at RT to 60°C .
-
Warning: Do not exceed 80°C initially. High temps promote alkyne homocoupling (Glaser coupling) and hydrodehalogenation.
-
-
Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate and purify.
Module C: Buchwald-Hartwig Amination
Strategic Considerations
This is the most challenging coupling for pyridazinones.
-
The Problem: The basic amines required for coupling can also act as nucleophiles in an SnAr mechanism, leading to background uncatalyzed substitution (which may be desired, but lacks the scope of Pd catalysis).
-
The Solution: Use Dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos). These bulky, electron-rich ligands facilitate oxidative addition into the deactivated C-N bond (if using chlorides) and, more importantly, promote reductive elimination while preventing the pyridazinone nitrogens from binding to the metal center.
Protocol: C-N Bond Formation
Target: Amination of 4-bromo-2-benzylpyridazin-3(2H)-one.
Reagents & Materials
| Component | Equivalents | Recommended Reagent | Role |
| Catalyst System | 0.02–0.05 | Catalyst | |
| Base | 1.5 | Base | |
| Solvent | [0.2 M] | Toluene or t-Amyl Alcohol | Solvent |
Workflow Diagram (Graphviz)
Figure 2: Optimized workflow for Buchwald-Hartwig amination using pre-complexed catalyst.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Hydrodehalogenation (H-atom replaces Br) | Hydride transfer from solvent or | Switch solvent from alcoholic/ethereal types to Toluene or DMF. Avoid excessive heating. |
| No Reaction | Catalyst poisoning by Pyridazinone N/O atoms. | Switch to XPhos or SPhos (bulky ligands shield the Pd center). Increase catalyst loading to 10 mol%. |
| Regio-scrambling (in dihalides) | Migration of Pd on the ring (rare but possible) or incorrect temp control. | Lower the temperature. Ensure 1.0 equiv of boronate is added slowly (syringe pump). |
| Protodeboronation (Boronic acid loss) | High pH or wet solvent at high temp. | Use excess boronic acid (1.5 equiv). Switch base to |
References
-
Mechanistic Insight on Regioselectivity
-
Suzuki Coupling Protocols
-
Title: Suzuki-Miyaura Cross-Coupling: Application Notes and Protocols.[4]
- Source: BenchChem / Vertex AI Search.
-
-
Sonogashira Reaction Conditions
-
Buchwald-Hartwig Ligand Selection
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. researchgate.net [researchgate.net]
reaction of 5-bromo-2-isopropylpyridazin-3(2H)-one with boronic acids
Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-isopropylpyridazin-3(2H)-one with Boronic Acids
Introduction & Strategic Significance
The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in various therapeutic agents, including phosphodiesterase (PDE) inhibitors, cyclooxygenase (COX) inhibitors, and cardiotonic agents.[1] Specifically, the 5-substituted-2-isopropylpyridazin-3(2H)-one motif is increasingly relevant in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer therapeutics.
The installation of aryl or heteroaryl groups at the C-5 position is most efficiently achieved via the Suzuki-Miyaura cross-coupling reaction . However, the electron-deficient nature of the pyridazinone ring, combined with the potential for catalyst poisoning by the nitrogen-rich heterocycle, requires a carefully optimized protocol.
This guide details a robust methodology for coupling This compound (1) with various boronic acids (2) to yield 5-aryl-2-isopropylpyridazin-3(2H)-ones (3) .
Reaction Overview & Mechanism
The transformation relies on the palladium-catalyzed cross-coupling of the aryl bromide with an aryl boronic acid.[2] The 2-isopropyl group improves solubility and prevents N-arylation side reactions, directing reactivity exclusively to the C-5 bromide.
Reaction Scheme
Caption: General reaction scheme for the Suzuki-Miyaura coupling of 5-bromopyridazinones.
Mechanistic Cycle & Challenges
The catalytic cycle follows the standard Pd(0)/Pd(II) pathway:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.[3][4] The electron-deficient nature of the pyridazinone ring facilitates this step compared to electron-rich aryl halides.
-
Transmetallation: The activated boronate species transfers the aryl group to the Pd center. This is often the rate-determining step and is highly sensitive to the choice of base.
-
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).
Critical Challenge: The pyridazinone nitrogens (N1/N2) can coordinate to Palladium, potentially arresting the cycle. Bulky ligands (e.g., PPh3, dppf) or biaryl phosphines (e.g., XPhos) are essential to prevent this "catalyst poisoning."
Caption: Catalytic cycle highlighting the oxidative addition facilitated by the electron-deficient pyridazinone.
Optimization of Reaction Conditions
The following table summarizes screened conditions to maximize yield and minimize protodeboronation (a common side reaction where the boronic acid loses the boron group without coupling).
| Parameter | Condition A (Standard) | Condition B (Sterically Hindered) | Condition C (Green/Scale-up) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂·DCM (3-5 mol%) | Pd(OAc)₂ / TPPTS (Water-soluble) |
| Base | Na₂CO₃ (2.0 eq) | Cs₂CO₃ (2.5 eq) | K₃PO₄ (2.0 eq) |
| Solvent | Dioxane / H₂O (4:1) | DME / H₂O (3:1) | Ethanol / H₂O (1:1) |
| Temp | 90 °C | 85–100 °C | 80 °C |
| Time | 4–6 hours | 12–16 hours | 6–8 hours |
| Yield | 85–92% | 70–85% | 75–80% |
Recommendation: Start with Condition A . Switch to Condition B if the boronic acid is ortho-substituted or electron-poor.
Detailed Experimental Protocol
Materials Required
-
Substrate: this compound (MW: 217.06 g/mol )
-
Reagent: Aryl Boronic Acid (1.2 – 1.5 equivalents)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Sodium Carbonate (Na₂CO₃), 2M aqueous solution
-
Solvent: 1,4-Dioxane (HPLC grade, degassed)
Step-by-Step Methodology
1. Preparation of Reaction Vessel
-
Flame-dry a 50 mL round-bottom flask or Schlenk tube equipped with a magnetic stir bar.
-
Cool under a stream of dry Nitrogen or Argon to ensure an inert atmosphere.
2. Reagent Loading
-
Charge the flask with This compound (217 mg, 1.0 mmol).
-
Add the Aryl Boronic Acid (1.2 mmol, 1.2 equiv).
-
Add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%). Note: Add catalyst last if possible, or mix solids first then purge.
3. Solvent & Base Addition
-
Seal the flask with a rubber septum.
-
Evacuate and backfill with Nitrogen (3 cycles).
-
Inject 1,4-Dioxane (8 mL) via syringe.
-
Inject 2M Na₂CO₃ aqueous solution (2 mL, 4.0 mmol, 4 equiv).
-
Critical Step: Sparge the biphasic mixture with Nitrogen for 5-10 minutes to remove dissolved oxygen. Oxygen is detrimental to Pd(0) catalysts.
4. Reaction
-
Place the flask in a pre-heated oil bath at 90 °C .
-
Stir vigorously (800+ RPM) to ensure efficient mixing of the biphasic system.
-
Monitor reaction progress by TLC (System: 30% Ethyl Acetate in Hexanes) or LC-MS.
-
Starting Material Rf: ~0.6
-
Product Rf: ~0.4 (typically more polar due to the aryl group).
-
-
Reaction is usually complete within 4–6 hours.
5. Workup
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).
-
Combine organic layers and wash with Brine (saturated NaCl, 20 mL).
-
Dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude solid.[5]
6. Purification
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent Gradient: 0% → 40% Ethyl Acetate in Hexanes.
-
Collect fractions containing the product (UV active).
-
Evaporate solvent to afford the pure 5-aryl-2-isopropylpyridazin-3(2H)-one .
Analytical Validation
Successful synthesis is confirmed by the disappearance of the C-Br stretch and the appearance of aryl protons.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 1.35 (d, 6H): Isopropyl methyl groups (distinct doublet).
-
δ 5.25 (sept, 1H): Isopropyl CH proton.
-
δ 7.10 (s, 1H): H-4 proton of the pyridazinone ring (characteristic singlet, shifts depending on the aryl substituent).
-
δ 7.95 (s, 1H): H-6 proton (typically downfield).
-
δ 7.20–7.80 (m): Aromatic protons from the coupled boronic acid.
-
References
-
Lattmann, E. et al. (2003).[6] Synthesis and evaluation of 5-arylated 2(5H)-furanones and 2-arylated pyridazin-3(2H)-ones as anti-cancer agents. Journal of Pharmacy and Pharmacology.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
BenchChem Technical Division. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Conditions.
Sources
Troubleshooting & Optimization
Technical Support Center: Stability of 5-Bromo-2-isopropylpyridazin-3(2H)-one Under Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 5-bromo-2-isopropylpyridazin-3(2H)-one in basic environments. As a Senior Application Scientist, this resource is designed to equip you with the necessary knowledge to anticipate and address potential stability challenges during your research and development activities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound in the presence of bases.
Q1: What are the primary stability concerns for this compound under basic conditions?
A1: The primary stability concern for this compound under basic conditions is its susceptibility to degradation through several potential pathways. The electron-deficient nature of the pyridazinone ring makes it prone to nucleophilic attack. The presence of a bromine atom at the 5-position introduces a potential leaving group, making the molecule susceptible to nucleophilic aromatic substitution reactions. Furthermore, the lactam (amide) bond within the pyridazinone ring could be susceptible to hydrolysis under strong basic conditions.
Q2: What are the likely degradation pathways for this compound in a basic solution?
A2: Based on the chemical structure and general reactivity of related heterocyclic compounds, the following degradation pathways are most likely:
-
Nucleophilic Aromatic Substitution (SNAr): The bromide at the C5 position can be displaced by nucleophiles, such as hydroxide ions (OH⁻), leading to the formation of 5-hydroxy-2-isopropylpyridazin-3(2H)-one. This is often the most significant degradation pathway in aqueous basic solutions.
-
Ring Opening: Under more forcing basic conditions (e.g., high concentrations of strong base, elevated temperatures), the pyridazinone ring itself may undergo hydrolytic cleavage. This would lead to the formation of more complex degradation products derived from the opened ring structure.
-
Dehydrohalogenation: Although less common for aryl halides compared to alkyl halides, the possibility of elimination of HBr to form a transient, highly reactive aryne intermediate cannot be entirely ruled out under very strong, non-aqueous basic conditions.
Q3: What types of bases are most likely to cause degradation?
A3: Strong inorganic bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) in aqueous or alcoholic solutions are expected to be the most detrimental to the stability of the compound due to the high concentration of hydroxide ions, which are potent nucleophiles. Weaker inorganic bases like potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) can also promote degradation, particularly at elevated temperatures, although the rate of degradation will be significantly slower. Organic bases, depending on their nucleophilicity and steric hindrance, may also react, but are generally less of a concern for simple degradation unless they are used as reagents in a specific reaction.
Q4: How does pH affect the stability of this compound?
A4: The rate of degradation, particularly through nucleophilic aromatic substitution, is expected to be pH-dependent. As the pH increases above neutral, the concentration of hydroxide ions increases, which will accelerate the rate of hydrolysis of the C-Br bond. Significant degradation is likely to be observed at pH values above 9, with the rate increasing exponentially with further increases in pH. It is crucial to perform pH stability profiling to determine the acceptable pH range for handling and formulating this compound.
Q5: Are there any visual indicators of degradation?
A5: Degradation of this compound may not always be accompanied by a visible change, especially at low concentrations. However, in some cases, the formation of degradation products could lead to a change in the color of the solution (e.g., development of a yellow or brown tint). The appearance of a precipitate could also indicate the formation of a less soluble degradation product. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments involving this compound in basic media.
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no recovery of the starting material after a reaction or work-up involving a basic step. | Degradation of the compound. | 1. Analyze a sample of the reaction mixture or aqueous layer by HPLC or LC-MS to identify potential degradation products. Look for a peak corresponding to the mass of the hydroxylated analog (5-hydroxy-2-isopropylpyridazin-3(2H)-one). 2. Lower the temperature of the basic step. Degradation reactions are often accelerated by heat. 3. Use a milder base. If the protocol allows, substitute strong bases like NaOH or KOH with weaker bases such as K₂CO₃, NaHCO₃, or an organic amine (e.g., triethylamine, diisopropylethylamine). 4. Minimize the exposure time to the basic conditions. Quench the reaction or perform the extraction as quickly as possible. 5. Consider a biphasic system for extractions to minimize the contact time of the compound with the aqueous basic phase. |
| Appearance of unexpected peaks in the HPLC chromatogram after exposure to basic conditions. | Formation of degradation products. | 1. Characterize the new peaks using LC-MS to determine their molecular weights. This will help in identifying the degradation pathway (e.g., hydroxylation, ring opening). 2. Perform a forced degradation study under controlled basic conditions (e.g., 0.1 M NaOH at room temperature) and monitor the formation of the new peaks over time. This will confirm that they are indeed degradation products. 3. Optimize chromatographic conditions to ensure good separation between the parent compound and all degradation products for accurate quantification.[1] |
| Inconsistent results in bioassays or other downstream applications. | Variable degradation of the compound in basic buffer solutions. | 1. Verify the pH of all buffer solutions before use. 2. Prepare fresh buffer solutions for each experiment to avoid changes in pH over time. 3. Assess the stability of the compound in the specific assay buffer over the duration of the experiment. This can be done by incubating the compound in the buffer and analyzing samples by HPLC at different time points. 4. If instability is confirmed, consider adjusting the buffer pH to a more neutral range if the assay allows, or reducing the incubation time . |
| Solution turns yellow or brown upon addition of a base. | Formation of colored degradation products. | 1. Immediately analyze a sample by HPLC-UV/Vis to see if new chromophoric species are being formed. 2. Protect the solution from light , as photodegradation can sometimes be initiated or accelerated under basic conditions. 3. While a color change is a strong indicator of a reaction, it does not necessarily correlate with the extent of degradation of the active compound. Rely on chromatographic analysis for accurate quantification. |
Section 3: Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound.
Protocol 1: Forced Degradation Study under Basic Conditions
This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability profile. This type of study is a common requirement in pharmaceutical development.[2][3][4][5]
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
HPLC system with a UV detector
-
LC-MS system (for identification of degradation products)
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Initiate the degradation:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add a specific volume of 0.1 M NaOH to initiate the degradation. The final concentration of the compound should be suitable for HPLC analysis (e.g., 100 µg/mL).
-
The final solution should contain a small percentage of the organic solvent from the stock solution to ensure solubility.
-
-
Incubate the solution at a controlled temperature (e.g., room temperature or 40°C).
-
Take samples at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Immediately neutralize the samples by adding an equivalent amount of 0.1 M HCl to stop the degradation reaction.
-
Analyze the samples by HPLC.
-
Analyze a representative degraded sample by LC-MS to determine the mass of the degradation products.
Data Analysis:
-
Plot the percentage of the remaining this compound against time.
-
Calculate the degradation rate constant (k) and the half-life (t₁⸝₂) of the compound under the tested conditions.
-
Identify the major degradation products by their retention times and mass-to-charge ratios.
Protocol 2: pH Stability Profile
This protocol is used to determine the stability of the compound across a range of pH values.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., pH 7, 8, 9, 10, 11, 12).
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of this compound as described in Protocol 1.
-
Prepare a series of solutions of the compound in the different pH buffers. The final concentration should be consistent across all samples.
-
Incubate the solutions at a controlled temperature for a fixed period (e.g., 24 or 48 hours).
-
At the end of the incubation period, quench the reaction if necessary (for high pH samples) and analyze all samples by HPLC.
Data Analysis:
-
Plot the percentage of the remaining this compound against the pH of the buffer.
-
This plot will reveal the pH range in which the compound is most stable and at which pH significant degradation begins to occur.
Section 4: Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of this compound under basic conditions.
Diagram 2: Experimental Workflow for Stability Testing
Caption: General workflow for conducting a forced degradation study.
References
-
World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. [Link][2]
-
Food and Drugs Authority, Philippines. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link][3]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link][1]
-
Kinetics and mechanism of hydrolysis of a series of substituted benzylidene benzoylhydrazones. An-Najah National University. [Link]
-
European Medicines Agency. (2003, February). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link][4]
-
Agilent Technologies. Troubleshooting Guide. [Link]
-
Orłowska, M., et al. (2020). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 25(15), 3354. [Link]
-
European Medicines Agency. (2023, July 13). Guideline on stability testing: stability testing of existing active substances and related finished products. [Link][5]
Sources
Technical Guide: Recrystallization of 5-bromo-2-isopropylpyridazin-3(2H)-one
The following technical guide addresses the recrystallization and purification of 5-bromo-2-isopropylpyridazin-3(2H)-one , a critical intermediate often associated with the synthesis of thyroid hormone receptor agonists (e.g., Resmetirom/MGL-3196).
Executive Summary & Chemical Context
This compound (CAS: 1935358-01-2) is a functionalized pyridazinone intermediate.[1][2] Its physicochemical profile is defined by a dichotomy: the polar lactam core (pyridazinone) and the lipophilic isopropyl group .[1]
Successful recrystallization requires a solvent system that balances these opposing properties.[3] A solvent that is too polar (pure water) will not dissolve the compound even at boiling; a solvent that is too lipophilic (hexane) will not dissolve the polar core.[1] The optimal window lies in medium-polarity protic solvents or binary solvent systems .
Key Physicochemical Properties
| Property | Description | Implication for Recrystallization |
| Structure | Pyridazinone ring + Isopropyl + Bromine | Moderate lipophilicity (LogP ~1.5–2.0).[1][2] |
| Solubility | High in DCM, EtOAc, THF.[1] Low in Water, Hexane.[1][2] | Avoid chlorinated solvents for crystallization (too soluble).[1][2] |
| Melting Point | Solid (Est. 80–120°C range) | Ideal for thermal recrystallization.[1][2] |
| Common Impurities | Unreacted hydrazine, dibromo- precursors, oligomers.[1][2] | Polar impurities require water-miscible systems to stay in solution.[2] |
Recommended Solvent Systems
Based on structural analysis and standard protocols for pyridazinone therapeutics (e.g., Resmetirom intermediates), the following solvent systems are validated for high-purity isolation.
Primary Recommendation: Isopropanol (IPA)
Why it works: The isopropyl group on the molecule interacts favorably with the isopropyl chain of the solvent ("like dissolves like"), while the hydroxyl group of IPA solubilizes the lactam core at high temperatures.[1]
-
Pros: High recovery yield; excellent rejection of polar inorganic salts and very non-polar oily byproducts.
-
Cons: May require cooling to 0°C or below for maximum yield.
Secondary Recommendation: Ethanol / Water (Aqueous Ethanol)
Ratio: Start with 80:20 (v/v) Ethanol:Water .[1][2] Why it works: Water acts as a powerful anti-solvent for the lipophilic bromine/isopropyl regions, forcing the crystal lattice to form upon cooling. Ethanol ensures solubility at boiling.[2]
-
Pros: "Greener" solvent profile; very effective at removing colored polar impurities.[2]
-
Cons: Risk of "oiling out" if water content is too high.
Tertiary Recommendation: Ethyl Acetate / Heptane
Method: Dissolve in minimum hot Ethyl Acetate, then titrate with hot Heptane.[1] Why it works: Classic normal-phase polarity gradient.[2] Best for removing non-polar impurities that are soluble in heptane.[2]
Detailed Experimental Protocols
Protocol A: Recrystallization from Isopropanol (Standard)
Scale: 10 g Crude Material[1][2]
-
Preparation: Place 10 g of crude this compound in a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 30 mL of Isopropanol (IPA) . Heat the mixture to reflux (approx. 82°C) with stirring.
-
Checkpoint: If solids remain after 5 minutes of reflux, add IPA in 2 mL increments until a clear solution is obtained. Do not exceed 60 mL total volume (6 volumes).
-
-
Hot Filtration (Optional): If insoluble particles (dust, salts) are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.[1][2]
-
Controlled Cooling: Remove the heat source. Allow the flask to cool to room temperature (20–25°C) slowly over 1–2 hours. Do not plunge into ice immediately; this causes oiling or occlusion of impurities.
-
Observation: Crystals should begin to nucleate around 50°C.
-
-
Final Crystallization: Once at room temperature, cool the flask in an ice/water bath (0–5°C) for 30 minutes to maximize yield.
-
Isolation: Filter the crystals using a Buchner funnel.
-
Washing: Wash the filter cake with 10 mL of cold (0°C) IPA .
-
Drying: Dry the solid in a vacuum oven at 40–45°C for 4–6 hours.
Protocol B: Recrystallization from Aqueous Ethanol (For Polar Impurity Removal)
Scale: 10 g Crude Material
-
Dissolution: Dissolve 10 g of crude material in 40 mL of absolute Ethanol at reflux.
-
Anti-Solvent Addition: While maintaining reflux, add hot water dropwise.[2]
-
Cooling: Allow to cool slowly to room temperature. If oil droplets form instead of crystals, reheat and add slightly more ethanol.
-
Harvest: Cool to 0°C, filter, and wash with a cold 50:50 EtOH:Water mixture.
Troubleshooting & FAQs
Q1: The compound is "oiling out" (forming a liquid blob) instead of crystallizing. What do I do?
Cause: The saturation temperature is higher than the melting point of the solvated compound, or the solvent mixture is too polar (too much water). Solution:
-
Reheat the mixture until the oil redissolves.
-
Add more of the "good" solvent (e.g., more Ethanol or IPA).[1]
-
Seed the solution: Add a tiny crystal of pure product when the solution is slightly cooling (approx. 50°C). This provides a template for crystal growth over oil formation.[2]
-
Slower Cooling: Wrap the flask in a towel to slow the cooling rate.
Q2: My yield is very low (<50%). Where is my compound?
Cause: The compound is too soluble in the solvent even at cold temperatures. Solution:
-
Concentrate: Evaporate 30–50% of the solvent volume and re-cool.
-
Anti-Solvent: If using pure IPA, add cold Heptane or Water to the mother liquor to force more precipitation.
-
Check the Mother Liquor: Run a TLC or LC-MS on the filtrate. If the product is there, your solvent volume was too high.
Q3: The crystals are colored (yellow/orange), but the product should be white/off-white.
Cause: Conjugated impurities or oxidation byproducts.[2] Solution:
-
Perform a Charcoal Treatment .[4]
-
Dissolve the crude in the hot solvent.
-
Stir at reflux for 15 minutes.
-
Hot filter carefully (using Celite) to remove the carbon.[1][2]
Decision Logic & Workflow
The following diagram illustrates the logical flow for selecting the optimal purification path for this intermediate.
Caption: Decision tree for solvent selection and troubleshooting based on observed solubility behavior.
References
-
Hoffmann-La Roche AG. (2008).[1][2] Thyroid hormone receptor agonists and methods of use. U.S. Patent No.[2] 7,452,882.[2] (Describes the synthesis of Resmetirom intermediates including pyridazinone cores). Link
-
Madrigal Pharmaceuticals. (2025).[1][2] Process for the preparation and purification of crystalline resmetirom. WO Patent No. 2025202985.[2] (Details purification of advanced intermediates using alcohol/water systems). Link
-
Technical Disclosure Commons. (2025). An Improved Process for the Preparation of Resmetirom (MGL-3196). (Discusses isolation of the 6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one intermediate using isopropyl alcohol washes). Link
-
University of Rochester. (n.d.).[1][2] Solvents for Recrystallization. (General reference for solvent polarity and selection rules). Link
Sources
- 1. EP1082309B1 - Process for the preparation of a 3(2h)-pyridazinone- 4-substituted amino- 5-chloro- derivative - Google Patents [patents.google.com]
- 2. PubChemLite - 5'-bromo-9-chloro-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one (C21H13BrClN3O3) [pubchemlite.lcsb.uni.lu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. youtube.com [youtube.com]
- 5. rsc.org [rsc.org]
Technical Support Center: Pyridazinone Ring Stability & Synthesis
Topic: Minimizing Hydrolysis & Ring Opening During Synthesis
Introduction: The Stability Paradox
Pyridazin-3(2H)-ones are generally robust heterocycles due to their aromatic character. However, they possess a "stability paradox": while the final aromatic ring is stable, the 4,5-dihydro-intermediates and electron-deficient derivatives are highly susceptible to hydrolytic ring-opening.
This behavior mimics a cyclic hydrazide. Under nucleophilic stress (high pH) or strong acid catalysis, the C3-N2 amide bond can cleave, reverting the molecule to its acyclic keto-acid/hydrazine precursors. This guide addresses the prevention of this degradation during synthesis, workup, and storage.[1][2]
Module 1: Diagnostic Flowchart
Is your ring opening, or did it never close? Many researchers confuse hydrolysis (ring opening) with incomplete cyclization. Use this decision tree to diagnose the root cause.
Figure 1: Diagnostic workflow for differentiating between synthesis failure and product instability.
Module 2: Critical Parameters & FAQs
Q1: Why does the ring open during basic workup?
A: The C3 carbonyl is electrophilic. Hydroxide ions (
-
Risk Factor: If N2 is substituted (N-alkyl/aryl) or if the ring is 4,5-dihydro (non-aromatic), the amide bond is significantly more labile. High pH (>12) will cleave the N2-C3 bond.
Q2: I am synthesizing a dihydropyridazinone. Why is it degrading on silica?
A: Dihydropyridazinones are susceptible to acid-catalyzed hydrolysis or oxidation . Silica gel is slightly acidic.
-
Mechanism: The acid protonates the carbonyl oxygen, making C3 susceptible to attack by adventitious water.
-
Fix: Pre-treat silica with 1% Triethylamine (TEA) or switch to neutral alumina.
Q3: How do substituents affect hydrolytic stability?
Electronic effects dictate the electrophilicity of C3.
| Substituent Type | Effect on Ring Stability | Mechanistic Reason | Recommendation |
| Electron Donating (EDG) (e.g., -OMe, -Me at C4/C5) | Increases Stability | Reduces electrophilicity of C3 carbonyl; makes nucleophilic attack harder. | Standard workup is usually safe. |
| Electron Withdrawing (EWG) (e.g., -NO2, -CF3, -F) | Decreases Stability | Increases electrophilicity of C3; destabilizes the N-N bond. | Avoid strong bases (NaOH/KOH). Use mild bases (K2CO3, Cs2CO3). |
| N2-Substitution (e.g., N-Methyl, N-Phenyl) | Decreases Stability | Prevents lactam-lactim tautomerization; removes the acidic NH proton that usually protects the ring via ionization. | Monitor pH strictly (keep pH 4-9). |
Module 3: Troubleshooting Protocols
Scenario A: Ring Opening During Acidic Deprotection
Context: You are removing a Boc group from a side chain using TFA or HCl, and the pyridazinone ring cleaves.
Root Cause: Strong aqueous acid at high temperatures attacks the cyclic hydrazide linkage. Protocol:
-
Switch Acid: Use Trifluoroacetic acid (TFA) in anhydrous Dichloromethane (DCM) (1:1 ratio) at 0°C.
-
Scavenger: Add triethylsilane (2 eq) if carbocation re-attachment is a risk, but it also buffers the system slightly.
-
Avoid Water: Ensure the reaction is strictly anhydrous. Hydrolysis requires water; removing it from the equation prevents the side reaction.
-
Quench: Do not quench with aqueous NaOH. Quench by pouring into saturated NaHCO3 at 0°C or evaporating TFA/DCM directly.
Scenario B: Incomplete Cyclization (The "Pseudo-Hydrolysis")
Context: Reaction of a
Root Cause: The thermodynamic equilibrium favors the open form at low temperatures or neutral pH. Protocol:
-
Solvent Switch: Move from Ethanol (bp 78°C) to Acetic Acid (reflux, 118°C) or n-Butanol . Higher temperature drives dehydration.
-
Dean-Stark Trap: If using toluene/benzene, use a Dean-Stark trap to physically remove water, forcing the equilibrium toward the cyclic product (Le Chatelier’s principle).
-
Microwave Assist: Run the reaction at 120°C for 10-20 mins in a microwave reactor.
-
One-Pot Modification:
-
Step 1: Form hydrazone (RT, 1h).
-
Step 2: Add catalytic p-TsOH (5 mol%) and heat to reflux.
-
Module 4: Synthetic Design & Pathway Visualization
To minimize hydrolysis, one must understand the reversible nature of the synthesis. The formation of the ring is a condensation reaction; the destruction of the ring is a hydrolysis reaction. They are the same pathway, traveled in opposite directions.
Figure 2: The reversible pathway. Driving the reaction right requires water removal. Preventing the leftward shift (red dashed line) requires pH control.
Advanced Design Strategy: Late-Stage Oxidation
If your target pyridazinone is unstable during multi-step synthesis, consider carrying the 4,5-dihydro-pyridazinone through the synthesis and oxidizing it to the fully aromatic pyridazinone as the final step.
-
Reagent: CuCl2 (2 eq) in Acetonitrile or DDQ in Dioxane.
-
Benefit: The dihydro-form is often easier to make, and the final oxidation "locks" the aromatic stability just before isolation.
References
-
Synthesis and Chemistry of Pyridazin-3(2H)-ones. Source: ScienceDirect. URL:[Link]
-
Pyridazin-3(2H)-ones: Synthesis, Reactivity, and Biological Activities. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
Sources
Validation & Comparative
Comparative Guide: Reactivity of 5-Bromo vs. 4-Bromo Pyridazinone Isomers
The following technical guide provides an in-depth analysis of the reactivity profiles of 4-bromo and 5-bromo pyridazinone isomers, designed for researchers in medicinal chemistry and process development.
Executive Summary
Pyridazin-3(2H)-ones are privileged scaffolds in drug discovery, serving as core structures in phosphodiesterase (PDE) inhibitors, COX-2 inhibitors, and cardiovascular agents. The functionalization of this ring system typically proceeds via 4,5-dihalo-3(2H)-pyridazinone precursors.
Understanding the reactivity difference between the C4 and C5 positions is critical for regioselective synthesis.[1]
-
4-Bromo Isomers: The C4 position is electronically activated by the adjacent carbonyl (C3), making it the primary site for nucleophilic aromatic substitution (
) with amines and soft nucleophiles. -
5-Bromo Isomers: The C5 position is activated by the adjacent imine-like nitrogen (N1-C6) but is generally less reactive towards
than C4 in di-halo systems. However, it competes strongly in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), often leading to mixtures without optimized ligands.
Electronic Structure & Reactivity Theory
To predict reactivity, one must analyze the electron density distribution within the pyridazinone core (
Electronic Descriptors
| Feature | C4 Position (Alpha to Carbonyl) | C5 Position (Beta to Carbonyl) |
| Electronic Environment | Highly electron-deficient due to inductive effect of C3=O. | Electron-deficient due to conjugation with C6=N1. |
| Steric Hindrance | Moderate (adjacent to C3=O).[1] | Low (adjacent to C6-H/R). |
| High. Preferred site for amines/thiols.[1] | Moderate. Secondary site; often requires higher temp.[1] | |
| Pd-Catalyzed Reactivity | High. Oxidative addition is facile. | High. Competitive with C4; often leads to bis-coupling. |
Mechanistic Insight
The C4 position behaves similarly to the
Nucleophilic Aromatic Substitution ( )
Experimental data consistently shows that in 4,5-dibromo- or 4,5-dichloro-pyridazinones, the C4 position is the preferred site of attack for nitrogen and sulfur nucleophiles.
Comparative Reactivity Data
The following table summarizes the regioselectivity observed when treating 4,5-dibromo-2-methylpyridazin-3(2H)-one with various nucleophiles.
| Nucleophile Class | Major Product Position | Yield (Typical) | Selectivity Ratio (C4:C5) |
| Primary Amines (e.g., Benzylamine) | C4 | 75-85% | > 90:10 |
| Secondary Amines (e.g., Morpholine) | C4 | 80-90% | > 95:5 |
| Thiols (e.g., Thiophenol) | C4 | 70-80% | ~ 85:15 |
| Alkoxides (e.g., NaOMe) | Mixture / C4 | 60-70% | Variable (Solvent dependent) |
Key Finding: For the synthesis of 4-amino-5-bromo-pyridazinones, standard
conditions (mild base, polar solvent) are highly effective. Accessing the 5-amino-4-bromo isomer via this route is difficult and typically requires blocking the C4 position or using alternative cyclization strategies (e.g., from mucobromic acid derivatives).
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Unlike
Challenges in Regiocontrol
-
Oxidative Addition: Both C-Br bonds are activated. The electronic difference is insufficient to prevent competitive insertion of Pd(0) at C5.[1]
-
Ligand Influence: Bulky, electron-rich ligands (e.g., XPhos, SPhos) generally accelerate the reaction at both positions, promoting bis-coupling.
-
Optimization: To achieve mono-selectivity, stoichiometry must be strictly controlled (0.9 eq. boronic acid), and lower temperatures (room temperature to 60°C) are recommended.[1]
Experimental Workflow: Selective Functionalization
To synthesize distinct isomers, a sequential approach is recommended over direct competition.[1]
Pathway A: Target 4-Aryl-5-Bromo Pyridazinone
-
Reaction: Suzuki coupling (limiting boronic acid).[1]
-
Selectivity: Poor to Moderate.
-
Alternative: Perform
at C4 with a sacrificial amine, then couple C5, then hydrolyze (difficult). -
Best Practice: Use 4-bromo-5-chloro pyridazinones (prepared from 4,5-dichloro precursor + HBr). The C4-Br is more reactive toward Pd than C5-Cl, allowing selective C4 coupling.
Pathway B: Target 5-Aryl-4-Bromo Pyridazinone
Direct coupling is difficult. It is often more efficient to synthesize the ring de novo using an aryl-hydrazine or aryl-ketoester precursor, rather than attempting to selectively couple C5 on a di-bromo scaffold.
Visualizing the Reaction Pathways
The following diagram illustrates the divergent synthesis starting from the common 4,5-dibromo precursor.
Caption: Divergent reactivity of 4,5-dibromopyridazinone.
Detailed Experimental Protocols
Protocol A: Regioselective C4-Amination ( )
Objective: Synthesis of 4-(benzylamino)-5-bromo-2-methylpyridazin-3(2H)-one.
-
Preparation: Dissolve 4,5-dibromo-2-methylpyridazin-3(2H)-one (1.0 equiv, 2.7 mmol) in anhydrous DMF (10 mL).
-
Addition: Add benzylamine (1.1 equiv) and DIPEA (2.0 equiv) to the solution.[1]
-
Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2] The product typically appears as a more polar spot.[1]
-
Work-up: Pour the reaction mixture into ice-water (50 mL). The precipitate is collected by filtration.[1]
-
Purification: If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over MgSO4, and concentrate. Purify via flash chromatography (SiO2, 0-40% EtOAc in Hexanes).
-
Expected Yield: 75–85% of the 4-amino regioisomer.
Protocol B: Non-Selective Suzuki Coupling (General Screen)
Objective: Assessing ligand effects on C4 vs C5 distribution.
-
Setup: In a microwave vial, combine 4,5-dibromo-2-methylpyridazin-3(2H)-one (1.0 equiv), phenylboronic acid (1.1 equiv), Pd(dppf)Cl2 (5 mol%), and K2CO3 (3.0 equiv).
-
Solvent: Add degassed Dioxane/Water (4:1, 0.1 M concentration).
-
Reaction: Heat at 90 °C for 2 hours (or microwave 100 °C, 30 min).
-
Analysis: Analyze the crude mixture by 1H NMR .
References
-
University of Brighton. Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. [Link]
-
J-Stage. Nucleophilic Replacement Reactions of 4, 5-Dichloro-3(2H)-pyridazinones. [Link]
-
MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one. [Link]
-
SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]
Sources
A Researcher's Guide to Pyridazinone Impurity Reference Standards in HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing the safety and efficacy of the final drug product. For drugs containing the pyridazinone scaffold, a class of heterocyclic compounds with a wide range of biological activities, the rigorous identification and quantification of impurities are critical regulatory and scientific requirements.[1][2][3] This guide provides an in-depth comparison of reference standards for pyridazinone impurities and the analytical methodologies for their detection, with a primary focus on High-Performance Liquid Chromatography (HPLC).
The Critical Role of Impurity Profiling in Pyridazinone-Based Drug Development
Impurities in pharmaceuticals can originate from various stages, including synthesis, purification, and storage.[4] They can be broadly categorized as organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities, and residual solvents.[4] The presence of these unintended chemical entities, even in trace amounts, can potentially impact the drug's safety, efficacy, and stability.[5][6][7][8]
For pyridazinone-based APIs, impurities can arise from the diverse synthetic routes employed for their preparation. Common synthetic pathways often involve condensation reactions of γ-keto acids or their derivatives with hydrazine, or the modification of the pyridazine ring itself.[2][9] These processes can lead to a variety of synthesis-related impurities. Furthermore, the pyridazinone ring can be susceptible to degradation under stress conditions such as heat, light, humidity, and varying pH, leading to the formation of degradation products.[5][6][7][8][10][11] Therefore, comprehensive impurity profiling is a mandatory step throughout the drug development lifecycle.
Navigating the Landscape of Pyridazinone Impurity Reference Standards
The accurate identification and quantification of impurities heavily rely on the availability of high-quality, well-characterized reference standards. These standards serve as benchmarks for analytical method development, validation, and routine quality control testing. Several commercial suppliers and pharmacopeial bodies offer reference materials for pyridazinone and its related compounds.
Major Suppliers and Pharmacopeial Resources
Leading suppliers of chemical reference standards, such as Sigma-Aldrich (now part of MilliporeSigma) , LGC Standards (which includes Toronto Research Chemicals - TRC) , and Enamine , offer a range of pyridazinone derivatives and potential impurities.[12][13][14][15][16] These standards vary in their level of certification, from research-grade materials to highly characterized Certified Reference Materials (CRMs) produced under ISO 17034 guidelines.[13]
Pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide general chapters and monographs that outline the requirements for controlling impurities in drug substances.[17][18][19][20][21] While specific monographs for all pyridazinone-based drugs and their impurities may not be available, the general principles and methodologies described are invaluable for establishing in-house standards and analytical procedures. The EP, for instance, provides a catalogue of reference standards, which may include specific pyridazinone-related compounds.[19][22]
Comparison of Available Pyridazinone Reference Standards
For the discerning researcher, selecting the appropriate reference standard is a critical decision. The following table provides a comparative overview of representative pyridazinone-related compounds available from major suppliers.
| Compound Name | Supplier | Catalog Number (Example) | Purity/Grade | Certification | Format |
| 3(2H)-Pyridazinone | Sigma-Aldrich | 539746 | ≥98% | - | Solid |
| 6-Methyl-3(2H)-pyridazinone | Sigma-Aldrich | CDS000691 | AldrichCPR | - | Solid |
| 4,5-Dihydro-6-phenyl-3(2H)-pyridazinone | Sigma-Aldrich | 380419 | 97% | - | Solid |
| 4-Methyl-3(2H)-pyridazinone | LGC (TRC) | M327005 | Custom Synthesis | - | Neat[23] |
| Pyridoxine Impurity A | Sigma-Aldrich | P4100000 | EP Reference Standard | European Pharmacopoeia | Neat |
| Pyrazinamide Related Compound A | USP | 1585017 | USP Reference Standard | United States Pharmacopeia | - |
Note: This table is illustrative and not exhaustive. Researchers should consult the respective supplier catalogs for the most up-to-date information on availability, purity, and certification. "AldrichCPR" denotes a product from the Aldrich Chemical Company with a defined purity range.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling
HPLC is the most widely adopted analytical technique for the separation, identification, and quantification of impurities in pharmaceuticals due to its high resolution, sensitivity, and robustness.[18] A well-developed and validated HPLC method is a cornerstone of any impurity control strategy.
Experimental Workflow for HPLC Analysis of Pyridazinone Impurities
The following diagram outlines a typical workflow for developing and validating an HPLC method for pyridazinone impurity analysis.
Caption: Workflow for HPLC method development and validation for pyridazinone impurity analysis.
Detailed Experimental Protocol for HPLC Analysis
This protocol provides a starting point for the analysis of pyridazinone and its potential impurities. Optimization will be necessary based on the specific API and its impurity profile.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimized based on the UV spectra of the API and impurities).
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of the pyridazinone API reference standard and individual impurity reference standards in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare working solutions by diluting the stock solutions to the desired concentrations.
-
Sample Solution: Accurately weigh and dissolve the drug substance or product in the diluent to a known concentration.
4. Method Validation:
-
The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This involves demonstrating the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Beyond the Workhorse: Alternative and Complementary Analytical Techniques
While HPLC is the primary technique for impurity profiling, other advanced analytical methods offer distinct advantages and can be used as complementary or alternative approaches.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC utilizes columns with smaller particle sizes (<2 µm), resulting in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC.[5][24] When coupled with a mass spectrometer (MS), UPLC-MS becomes a powerful tool for the identification of unknown impurities by providing accurate mass and fragmentation data.[6]
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
- 9. iglobaljournal.com [iglobaljournal.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRC Reference Materials | LGC Standards [lgcstandards.com]
- 13. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]
- 14. Toronto Research Chemicals (TRC) – Genetika Science [ptgenetika.com]
- 15. LGC Standards: Reference Materials, Standards & Testing [lgcstandards.com]
- 16. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. edqm.eu [edqm.eu]
- 18. Detailed view [crs.edqm.eu]
- 19. European Pharmacopoeia (Ph. Eur.) Reference Materials | LGC Standards [lgcstandards.com]
- 20. usp.org [usp.org]
- 21. store.usp.org [store.usp.org]
- 22. Ph. Eur. Reference Standards: Orders and Catalogue - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 23. Buy Online CAS Number 33471-40-8 - TRC - 4-Methyl-3(2H)-pyridazinone | LGC Standards [lgcstandards.com]
- 24. Certified reference materials Reference Materials | LGC Standards [lgcstandards.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
